
3-(Carboxymethanesulfinyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carboxymethanesulfinyl)propanoic acid is an organic compound that belongs to the family of carboxylic acids It features a carboxyl group (-COOH) and a sulfinyl group (-SO) attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Carboxymethanesulfinyl)propanoic acid can be synthesized through several methods:
Oxidation of Sulfides: One common method involves the oxidation of 3-(carboxymethylthio)propanoic acid using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) under controlled conditions to introduce the sulfinyl group.
Grignard Reagent Method: Another method involves the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by oxidation to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Carboxymethanesulfinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group (-SO₂) using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The sulfinyl group can be reduced to a sulfide group (-S-) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Reaction Conditions: Controlled temperature and pH to ensure selective reactions and high yields.
Major Products Formed
Oxidation: Formation of 3-(carboxymethanesulfonyl)propanoic acid.
Reduction: Formation of 3-(carboxymethylthio)propanoic acid.
Substitution: Formation of esters, amides, and other derivatives.
Applications De Recherche Scientifique
3-(Carboxymethanesulfinyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 3-(Carboxymethanesulfinyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and inflammation pathways. The carboxyl group can form hydrogen bonds and ionic interactions with target molecules, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Carboxymethylthio)propanoic acid: Similar structure but with a sulfide group instead of a sulfinyl group.
3-(Carboxymethanesulfonyl)propanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Propanoic acid derivatives: Various derivatives with different functional groups attached to the propanoic acid backbone.
Uniqueness
3-(Carboxymethanesulfinyl)propanoic acid is unique due to the presence of both carboxyl and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo redox reactions and form various derivatives makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
118993-32-1 |
|---|---|
Formule moléculaire |
C5H8O5S |
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
3-(carboxymethylsulfinyl)propanoic acid |
InChI |
InChI=1S/C5H8O5S/c6-4(7)1-2-11(10)3-5(8)9/h1-3H2,(H,6,7)(H,8,9) |
Clé InChI |
QZHCWEBVHFBOTB-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



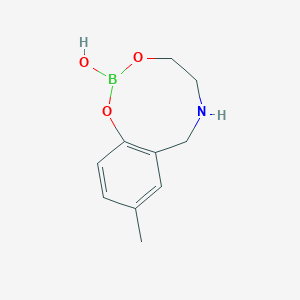

![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)

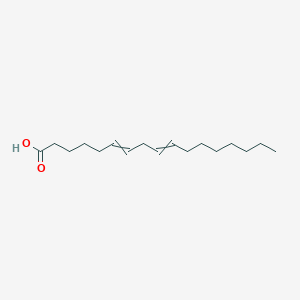
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
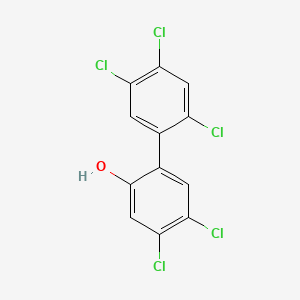
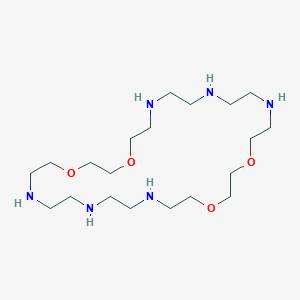
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
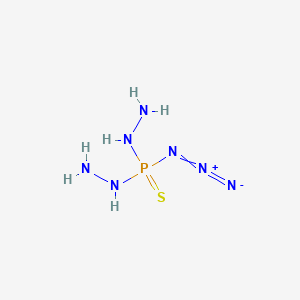
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)

